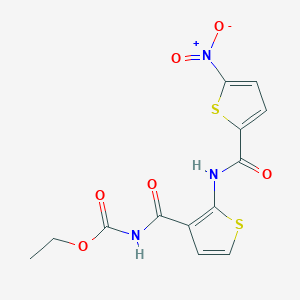
Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate
Descripción general
Descripción
Chemical Reactions Analysis
Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate is a novel reversible inhibitor of autophagic flux, preventing Stx17 loading onto autophagosomes and blocking autophagosome-lysosome fusion without any effect on lysosomal properties or on endocytosis mediated degradation of EGF receptor .Aplicaciones Científicas De Investigación
Autophagy Inhibition and Ricin Intoxication Protection
Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate, also known as EACC, has been reported to inhibit the fusion of autophagosomes with lysosomes. This is achieved through the reversible inhibition of syntaxin 17 recruitment to autophagosomes. Interestingly, EACC provides strong protection against protein toxins like ricin, abrin, and modeccin. This protective effect is attributed to the inhibited release of the enzymatically active A-moiety to the cytosol, rather than inhibition of endocytosis and retrograde transport (Sandvig et al., 2022).
Synthesis and Bioreductive Activation
A study on the synthesis of a series of 2- and 3-nitrothiophene-5-carboxamides, which are related compounds, explored their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds have shown potential in vitro as radiosensitizers of hypoxic mammalian cells and selective cytotoxins when bioreductively activated (Threadgill et al., 1991).
Anti-inflammatory and Analgesic Potential
Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate and its derivatives have shown promise as anti-inflammatory and analgesic agents. One study reported the synthesis of related compounds, such as Zileuton analogues, and their potent anti-inflammatory and anti-nociceptive effects (Fakhr et al., 2009).
Electropolymerization and Electrochromic Properties
The introduction of different acceptor groups in the synthesis of novel monomers, such as ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate (ETCB), can significantly impact their electrochemical and electrochromic properties. This is essential for applications in materials science, especially in the development of polymers with specific optical and electronic characteristics (Hu et al., 2013).
Direcciones Futuras
The compound EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) was recently reported to inhibit fusion of autophagosomes with lysosomes in a reversible manner by inhibiting recruitment of syntaxin 17 to autophagosomes . This compound also provides a strong protection against the protein toxin ricin as well as against other plant toxins such as abrin and modeccin . These results indicate that EACC protects at a late step along the retrograde pathway . This discovery opens up new avenues for research and potential therapeutic applications .
Propiedades
IUPAC Name |
ethyl N-[2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O6S2/c1-2-22-13(19)15-10(17)7-5-6-23-12(7)14-11(18)8-3-4-9(24-8)16(20)21/h3-6H,2H2,1H3,(H,14,18)(H,15,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLJZDYAPAUORR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



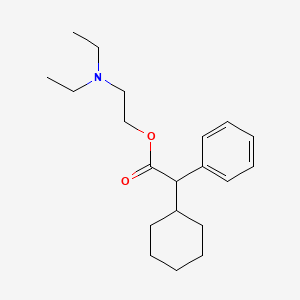
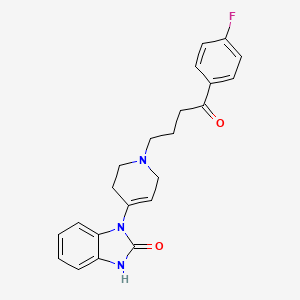
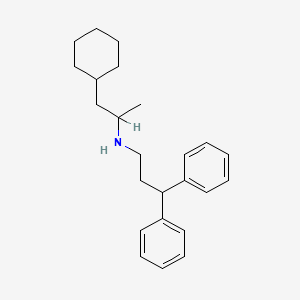
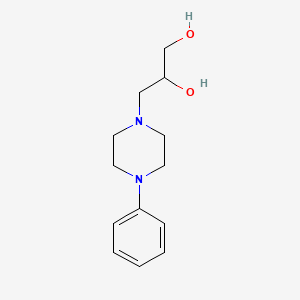
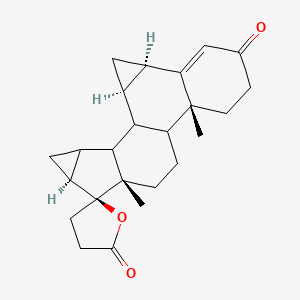
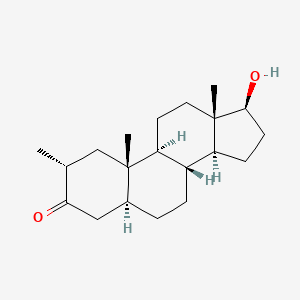
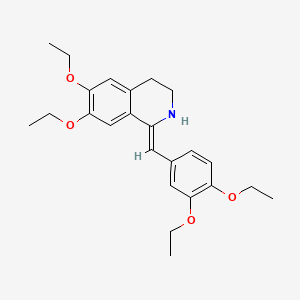
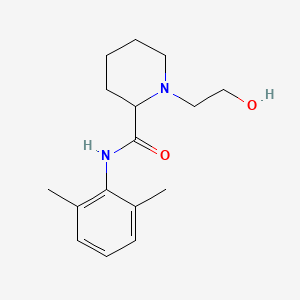
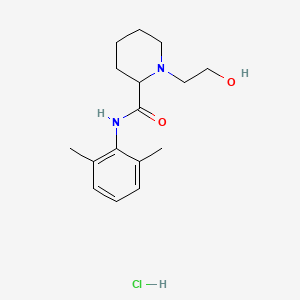
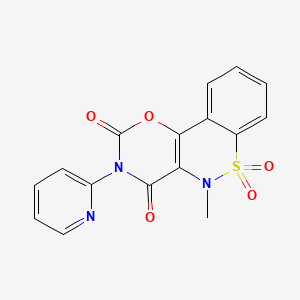
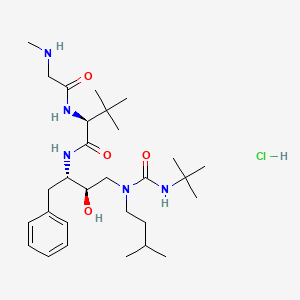
![4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B1670966.png)
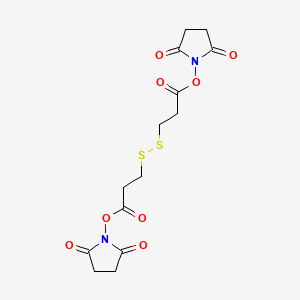
![6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1670972.png)